REACTION_CXSMILES
|
[CH3:1][CH2:2][NH:3][C:4]1[N:9]=[C:8]([Cl:10])[N:7]=[C:6]([NH:11][CH:12]([CH3:14])[CH3:13])[N:5]=1.[CH3:15][CH2:16][NH:17][C:18]1[N:23]=[C:22]([Cl:24])[N:21]=[C:20]([NH:25][C:26]([C:29]#[N:30])([CH3:28])[CH3:27])[N:19]=1>>[Cl:24][C:22]1[N:23]=[C:18]([NH:17][CH2:16][CH3:15])[N:19]=[C:20]([NH:25][C:26]([CH3:27])([CH3:28])[C:29]#[N:30])[N:21]=1.[CH3:1][CH2:2][NH:3][C:4]1[N:9]=[C:8]([Cl:10])[N:7]=[C:6]([NH:11][C:12]([C:16]#[N:17])([CH3:13])[CH3:14])[N:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCNC1=NC(=NC(=N1)Cl)NC(C)C
|
Name
|
solution ( A )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution ( B )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N
|
Name
|
solution ( A )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution ( B )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
For the tank mix method of application, 3 ml
|
Type
|
ADDITION
|
Details
|
For pre-plant incorporation, the mixed
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC(=N1)NCC)NC(C#N)(C)C.CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |